molecular formula C20H20N4O4 B5847350 N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B5847350
M. Wt: 380.4 g/mol
InChI Key: BFIUOWAAWSBUTD-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DMNPY, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. DMNPY is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its anti-inflammatory and anti-cancer effects through its ability to inhibit the activity of COX-2 and the growth of cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide reduces the production of prostaglandins, thereby reducing inflammation. N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that it has been synthesized with high yields, making it readily available for research. Another advantage is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. However, one limitation is that it has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. One direction is to further study its mechanism of action and its effects on other pathways involved in inflammation and cancer. Another direction is to study its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to determine the safety and efficacy of N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in vivo, which will be critical for its development as a therapeutic agent.
Conclusion:
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a promising compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to determine its safety and efficacy in vivo, and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been achieved through various methods, including the reaction of 3,5-dimethylphenol with 3-chloro-5-nitrobenzoic acid, followed by the reaction with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Another method involves the reaction of 3,5-dimethylphenol with 3-chloro-5-nitrobenzoyl chloride, followed by the reaction with 1,3-dimethyl-1H-pyrazole-4-carboxamide. Both methods have been successful in synthesizing N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide with high yields.

Scientific Research Applications

N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its ability to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent.

properties

IUPAC Name

N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-12-5-13(2)7-17(6-12)28-18-9-15(8-16(10-18)24(26)27)21-20(25)19-11-23(4)22-14(19)3/h5-11H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIUOWAAWSBUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CN(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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